7-Desmethylmicrocystin LR

概要

説明

7-Desmethylmicrocystin LR is a toxic heptapeptide produced by cyanobacteria, specifically Microcystis aeruginosa . It is a variant of microcystin-LR, which is known for its potent inhibition of protein phosphatases 1 and 2A . This compound is of significant interest due to its toxicity and its role in environmental and health-related studies.

準備方法

7-Desmethylmicrocystin LR can be isolated from cyanobacteria through various chromatographic techniques. The isolation process typically involves silica-gel chromatography and gel filtration chromatography

化学反応の分析

7-Desmethylmicrocystin LR undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Toxicological Research

Hepatotoxicity Studies

7-DM MC-LR is primarily studied for its hepatotoxic effects. It acts as an inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A), leading to increased phosphorylation of proteins in liver cells, which can result in liver damage and promote tumorigenesis .

Case Study: Chronic Exposure in Animal Models

In a study involving repeated oral administration of microcystins in mice, significant liver changes were observed at high doses, indicating the potential for chronic health effects in humans exposed to similar levels through contaminated water or food sources .

Environmental Monitoring

Detection and Quantification

7-DM MC-LR is used as a biomarker for assessing water quality in freshwater systems affected by harmful algal blooms (HABs). Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect microcystins in water samples, providing insights into the prevalence of cyanotoxins in aquatic environments .

Table 1: Detection Methods for Microcystins

| Method | Detection Limit | Application Area |

|---|---|---|

| LC-MS/MS | 0.03 ng/mL | Water quality monitoring |

| ELISA | Varies | Screening large sample volumes |

| PCR-based methods | N/A | Identifying toxin-producing species |

Pharmacological Research

Potential Therapeutic Uses

Despite its toxicity, the unique properties of 7-DM MC-LR have led to investigations into its use as a selective inhibitor in cancer research. The compound's ability to inhibit PP1 and PP2A has implications for studying signaling pathways involved in tumor progression .

Case Study: Cancer Cell Line Studies

Research has indicated that microcystins can influence cell migration and invasion in colorectal cancer cell lines, suggesting that understanding their mechanisms may lead to novel therapeutic strategies .

Bioremediation

Microbial Degradation

Certain bacterial strains have shown the ability to degrade microcystins, including 7-DM MC-LR, making them candidates for bioremediation efforts in contaminated environments. For instance, bacteria isolated from polluted sites demonstrated growth on media supplemented with microcystin, indicating their potential to metabolize these toxins .

Table 2: Bacterial Strains Capable of Degrading Microcystins

| Bacterial Strain | Growth Concentration (µg/L) | Degradation Pathway |

|---|---|---|

| Arthrobacter sp. B105 | 10 | Unique pathway |

| Bacillus thuringiensis | 100 | Unknown pathway |

| Acinetobacter sp. DUT-2 | 10 | Unknown pathway |

作用機序

The primary mechanism of action of 7-Desmethylmicrocystin LR involves the inhibition of protein phosphatases 1 and 2A . This inhibition disrupts various cellular processes, leading to cytotoxic effects such as decreased cell viability, induced autophagy, apoptosis, and necrosis . The compound also affects cell cycle regulation, cell morphology, and genetic stability . The molecular targets and pathways involved include oxidative stress pathways and protein phosphatase signaling pathways .

類似化合物との比較

7-Desmethylmicrocystin LR is similar to other microcystins, such as microcystin-LR, microcystin-YR, and microcystin-RR . it is unique due to the absence of a methyl group at the seventh position, which affects its toxicity and biological activity . Other similar compounds include 3-desmethylmicrocystin LR and microcystin-LW . The structural differences among these compounds result in variations in their potency and mechanisms of action .

生物活性

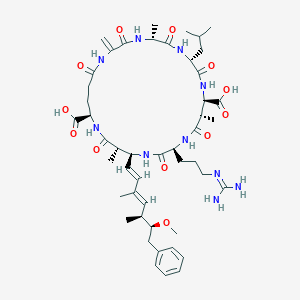

7-Desmethylmicrocystin LR (7-DM-LR) is a potent cyclic heptapeptide toxin produced by certain strains of cyanobacteria, particularly Microcystis aeruginosa. This compound is notable for its biological activity, primarily as an inhibitor of protein phosphatases, which play critical roles in cellular signaling and regulation. Understanding the biological activity of 7-DM-LR is essential due to its implications for human health and environmental safety.

7-DM-LR shares structural similarities with other microcystins, characterized by the presence of an ADDA (N-methyl-dehydroalanine) side chain, which is crucial for its biological activity. The cyclic structure of 7-DM-LR allows it to effectively inhibit serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition can lead to dysregulation of various cellular processes, including cell growth and apoptosis.

Chemical Structure:

- Formula: C₁₄H₁₈N₄O₆

- CAS Number: 134842-07-2

Biological Activity and Toxicity

Research indicates that 7-DM-LR exhibits significant toxicity in various biological systems. The following table summarizes key findings related to its biological activity:

Case Studies

Multiple case studies have highlighted the effects of 7-DM-LR on different biological systems:

-

Hepatocyte Deformation:

A study demonstrated that exposure to 7-DM-LR resulted in significant deformation of hepatocytes, suggesting a direct impact on liver cells' integrity and function. The study emphasized the toxin's ability to disrupt normal cellular architecture through phosphatase inhibition . -

Neurotoxicity Assessment:

In neuronal cultures, 7-DM-LR was shown to induce apoptosis through activation of caspase pathways, leading to cell death. This finding raises concerns about the potential neurotoxic effects of cyanobacterial blooms in freshwater ecosystems . -

Environmental Impact Studies:

Research conducted on freshwater lakes experiencing cyanobacterial blooms identified high concentrations of 7-DM-LR correlating with fish kills and other ecological disturbances, underscoring the environmental risks associated with this toxin .

特性

IUPAC Name |

(5R,8R,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36+,37-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWITBHAANNFHV-YNYQYFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046169 | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134842-07-2 | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134842072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Desmethylmicrocystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134842-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。